Butyl undec-10-enoate
CAS No.: 109-42-2
Cat. No.: VC21004656
Molecular Formula: C15H28O2
Molecular Weight: 240.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 109-42-2 |
---|---|
Molecular Formula | C15H28O2 |
Molecular Weight | 240.38 g/mol |
IUPAC Name | butyl undec-10-enoate |
Standard InChI | InChI=1S/C15H28O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3H,1,4-14H2,2H3 |
Standard InChI Key | GRAORJFMGCQWRN-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)CCCCCCCCC=C |
Canonical SMILES | CCCCOC(=O)CCCCCCCCC=C |
Introduction
Chemical Identity and Nomenclature
Butyl undec-10-enoate (CAS: 109-42-2) is an ester formed from butanol and 10-undecenoic acid. It is known by several alternative names in scientific literature and commercial applications:
-
Butyl 10-undecenoate
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Butyl 10-undecylenate
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Butyl undecylenate
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n-Butyl 10-undecenoate
The compound has a molecular formula of C15H28O2 with a canonical SMILES notation of CCCCOC(=O)CCCCCCCCC=C. Its IUPAC standard InChI key is GRAORJFMGCQWRN-UHFFFAOYSA-N, providing a unique identifier for this specific chemical structure .
Physical and Chemical Properties
Basic Physical Properties
Butyl undec-10-enoate presents as a colorless to light yellow liquid with a distinctive cream and wine-like aroma, making it particularly suitable for flavoring applications. Its key physical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 240.387 g/mol |
Density | 0.875 g/cm³ |
Melting Point | 1.3°C (estimate) |
Boiling Point | 301.7°C at 760 mmHg or 125-128°C at 400Pa |
Flash Point | 128°C |
Vapor Pressure | 0.00104 mmHg at 25°C |
Refractive Index | 1.444 |
These properties indicate a relatively high boiling point typical of medium-chain esters, with low volatility at room temperature as evidenced by its low vapor pressure .
Molecular Structure and Chemical Properties
The molecular structure of butyl undec-10-enoate features a terminal alkene group connected to a long hydrocarbon chain, which is esterified with butanol. This structure confers specific chemical properties that influence its behavior in various applications:
Property | Value |
---|---|
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 13 |
Topological Polar Surface Area | 26.3 Ų |
Heavy Atom Count | 17 |
Complexity | 187.0 |
The absence of hydrogen bond donors coupled with its limited number of hydrogen bond acceptors indicates low water solubility but good solubility in organic solvents. The high number of rotatable bonds (13) suggests significant molecular flexibility, which may contribute to its effectiveness as a flavoring agent by enhancing receptor interactions .
Analytical and Spectroscopic Data
Gas Chromatography Retention Indices
Gas chromatography is commonly used for the identification and quantification of butyl undec-10-enoate in various matrices. The compound's retention behavior across different chromatographic columns provides valuable data for analytical chemists:
Column Type | Active Phase | Retention Index (I) | Conditions |
---|---|---|---|
Capillary | SE-30 (non-polar) | 1660 | Custom temperature program |
Capillary | Supelcowax-10 (polar) | 1972 | 60m/0.32mm/0.25μm, He, 50°C for 15 min, 2K/min to 230°C |
Capillary | Carbowax 20M (polar) | 1954 | Custom temperature program |
These retention indices serve as reference points for the identification of butyl undec-10-enoate in complex mixtures, particularly in flavor and fragrance analysis .
Spectral Properties
Applications and Uses
Food Industry Applications
Butyl undec-10-enoate is primarily used as a flavoring agent in the food industry. Its cream and wine-like aroma makes it particularly suitable for creating specific flavor profiles. The compound is utilized in various food categories with established usage limits:
Food Category | Maximum Usage Level (mg/kg) |
---|---|
Beverages | 0.90 |
Cold Drinks | 2.0 |
Candies | 6.6 |
Baked Products | 7.8 |
Gum Candy | 0.40-60.0 |
Alcoholic Beverages | 5.0 |
Coatings | 5.0 |
These established usage limits ensure the safe application of the compound while achieving the desired flavor enhancement .
Production Methods
The industrial production of butyl undec-10-enoate typically involves the direct esterification of 10-undecenoic acid with 1-butanol. The process is carried out by heating and boiling these reagents in the presence of concentrated sulfuric acid, which serves as the catalyst for the esterification reaction. Alternatively, the reaction can be conducted in benzene solution to facilitate the removal of water generated during the esterification process, thereby driving the reaction to completion .
This synthetic route represents a straightforward and economically viable method for large-scale production, with starting materials that are readily available from commercial sources.
Regulatory Body | Evaluation Result | Year |
---|---|---|
JECFA (Joint FAO/WHO Expert Committee on Food Additives) | "No safety concern at current levels of intake when used as a flavoring agent" | 1998 |
FDA | Listed in §172.515 with usage "limited to appropriate amount" | - |
FEMA | GRAS (Generally Recognized As Safe) status | - |
These regulatory approvals support the compound's safety for its intended uses when employed within established guidelines .
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